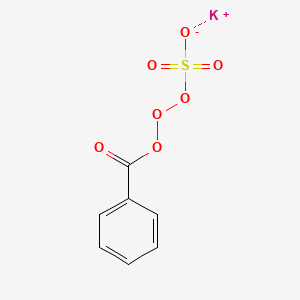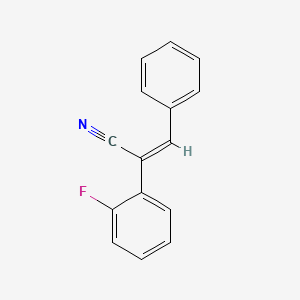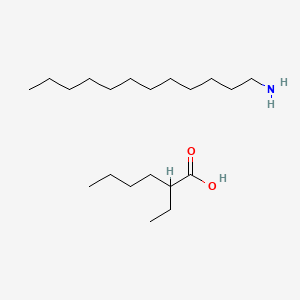
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is a unique organometallic compound that features a lead atom bonded to an isoindole structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Triethylplumbyl)-1H-Isoindol-1,3(2H)-dion beinhaltet typischerweise die Reaktion von Triethylbleichlorid mit Isoindol-1,3-dion unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise unter einer inerten Atmosphäre durchgeführt, um Oxidation und Abbau der Bleiverbindung zu verhindern. Die Reaktionsbedingungen umfassen oft:
Lösungsmittel: Anhydrische Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan.
Temperatur: Die Reaktion wird typischerweise bei niedrigen Temperaturen (0-5 °C) durchgeführt, um die Reaktivität der Bleiverbindung zu kontrollieren.
Katalysatoren: In einigen Fällen können Katalysatoren wie Palladium- oder Platinkomplexe verwendet werden, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(Triethylplumbyl)-1H-Isoindol-1,3(2H)-dion kann die Skalierung der Labor-Synthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung der Reinheit der Reagenzien und die Implementierung von Sicherheitsmaßnahmen zum Umgang mit Bleiverbindungen. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Sicherheit des Produktionsprozesses zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Triethylplumbyl)-1H-Isoindol-1,3(2H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Bleiatom kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu höheren Oxidationsstufen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Triethylplumbyl-Gruppe kann mit anderen funktionellen Gruppen substituiert werden, indem Nukleophile wie Thiole oder Amine verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4).
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitution: Thiole (R-SH), Amine (R-NH2).
Hauptprodukte, die gebildet werden
Oxidation: Bleioxide oder Bleih hydroxide.
Reduktion: Bleihhydride oder elementares Blei.
Substitution: Verbindungen mit neuen funktionellen Gruppen, die die Triethylplumbyl-Gruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
2-(Triethylplumbyl)-1H-Isoindol-1,3(2H)-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese anderer organometallischer Verbindungen und als Reagenz bei verschiedenen organischen Umwandlungen verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung erforscht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, z. B. leitfähige Polymere oder Katalysatoren für chemische Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von 2-(Triethylplumbyl)-1H-Isoindol-1,3(2H)-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über sein Bleiatom. Das Bleiatom kann Koordinationskomplexe mit verschiedenen Biomolekülen bilden, wodurch deren Funktion beeinflusst wird. Die Verbindung kann auch mit zellulären Signalwegen interagieren, was zu Veränderungen in zellulären Prozessen wie Enzymaktivität oder Genexpression führt.
Wissenschaftliche Forschungsanwendungen
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Triethylstannyl)-1H-Isoindol-1,3(2H)-dion: Ähnliche Struktur, aber mit einem Zinnatom anstelle von Blei.
2-(Triethylgermyl)-1H-Isoindol-1,3(2H)-dion: Ähnliche Struktur, aber mit einem Germaniumatom anstelle von Blei.
2-(Triethylsilyl)-1H-Isoindol-1,3(2H)-dion: Ähnliche Struktur, aber mit einem Siliziumatom anstelle von Blei.
Einzigartigkeit
2-(Triethylplumbyl)-1H-Isoindol-1,3(2H)-dion ist aufgrund des Vorhandenseins des Bleiatoms einzigartig, das im Vergleich zu seinen Analoga einzigartige chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
13560-58-2 |
|---|---|
Molekularformel |
C14H19NO2Pb |
Molekulargewicht |
440 g/mol |
IUPAC-Name |
2-triethylplumbylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
OOXRAMLGHFBZIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



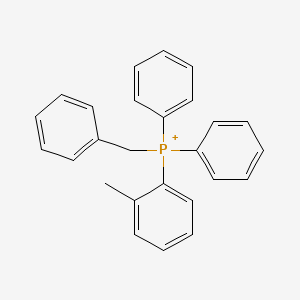

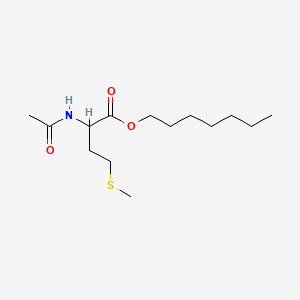
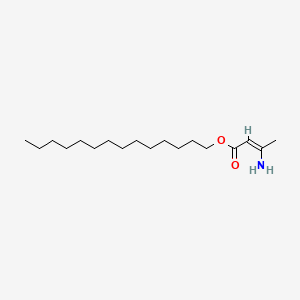
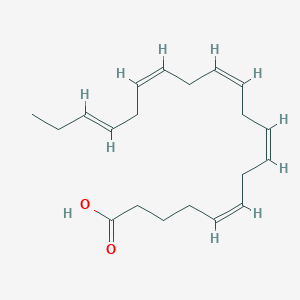


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
